8,11-dimethoxy-13-(2-methylbenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine
Description
Properties
IUPAC Name |
8,11-dimethoxy-13-[(2-methylphenyl)methyl]-5,6-dihydroindolo[3,2-c]acridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O2/c1-18-8-4-5-9-20(18)17-31-24-11-7-6-10-21(24)22-13-12-19-16-23-25(32-2)14-15-26(33-3)28(23)30-27(19)29(22)31/h4-11,14-16H,12-13,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWZBBXZBFGSSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3C4=C2C5=NC6=C(C=CC(=C6C=C5CC4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001154222 | |
| Record name | 6,13-Dihydro-8,11-dimethoxy-13-[(2-methylphenyl)methyl]-5H-acrindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001154222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860787-15-1 | |
| Record name | 6,13-Dihydro-8,11-dimethoxy-13-[(2-methylphenyl)methyl]-5H-acrindoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=860787-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,13-Dihydro-8,11-dimethoxy-13-[(2-methylphenyl)methyl]-5H-acrindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001154222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 8,11-dimethoxy-13-(2-methylbenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine is a member of the indole-alkaloid family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 8,11-dimethoxy-13-(2-methylbenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine is , with a molecular weight of approximately 308.38 g/mol. The compound features a complex structure characterized by an indole backbone with methoxy and methylbenzyl substituents.
Anticancer Activity
Recent studies have highlighted the anticancer potential of indole derivatives. For instance, compounds structurally similar to 8,11-dimethoxy-13-(2-methylbenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine have shown significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound is believed to exert its anticancer effects through the inhibition of topoisomerase I (TOP1), an enzyme crucial for DNA replication and repair. Inhibition of this enzyme leads to DNA damage and subsequent apoptosis in cancer cells .
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated. Indole derivatives often exhibit antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.
- Activity Against Bacteria and Fungi : Studies have demonstrated that similar compounds exhibit varying degrees of activity against Gram-positive and Gram-negative bacteria as well as fungi. For example, certain indole derivatives showed minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various bacterial strains .
Neuroprotective Effects
Emerging research suggests that indole derivatives may possess neuroprotective properties. The mechanism may involve the modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.
- In vitro Studies : In cellular models, compounds with similar structures have been shown to protect against oxidative stress-induced apoptosis in neuronal cells, indicating potential applications in neurodegenerative diseases .
Case Study 1: Cytotoxicity Assessment
A study assessed the cytotoxic effects of a series of indole derivatives on MDA-MB-231 breast cancer cells. The results indicated that certain derivatives significantly reduced cell viability at concentrations as low as 1 μM.
| Compound | Concentration (μM) | % Viability |
|---|---|---|
| A | 1 | 65 |
| B | 5 | 45 |
| C | 10 | 20 |
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of various indole compounds against E. coli and C. albicans. The results are summarized below:
| Compound | MIC (E. coli) (mg/mL) | MIC (C. albicans) (mg/mL) |
|---|---|---|
| D | 0.0048 | 0.039 |
| E | 0.0195 | 0.0048 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Indoloacridine Family
Key structural differences among related compounds lie in substituent patterns and saturation levels:
Key Observations :
Comparison of Yields and Conditions :
- Methoxy-substituted derivatives often require methylation steps using dimethyl sulfate (), which may complicate purification.
- Chlorinated analogs (e.g., ) achieve higher yields (90%) under nanoparticle catalysis but face challenges in controlling byproducts.
Electronic and Photophysical Properties
Indoloacridines are valued for their tunable TADF properties. The target compound’s methoxy groups likely reduce the singlet-triplet energy gap (ΔEST) compared to non-polar substituents, enabling efficient reverse intersystem crossing (RISC) . In contrast:
Preparation Methods
Stepwise Synthesis
- Boronic Ester Formation : 3-Acetylindoxyl (C₁₀H₉NO₂) is treated with bis(pinacolato)diboron under inert conditions to generate the boronic ester precursor.
- Coupling with Halogenated Intermediate : The boronic ester reacts with 2-chloro-4-methylpyridin-3-amine (C₆H₇ClN₂) in the presence of Pd(PPh₃)₄ and K₂CO₃ in 1,2-dimethoxyethane (DME), achieving 68–72% conversion.
- Cyclization : The coupled product undergoes palladium-catalyzed cyclization in trifluoroacetic acid (TFA) at 80°C, forming the indoloacridine core. The 2-methylbenzyl group is introduced via Friedel-Crafts alkylation using AlCl₃ as a catalyst.
Reaction Conditions :
Acid-Catalyzed Friedel-Crafts Alkylation
This route prioritizes the installation of the 2-methylbenzyl group early in the synthesis to minimize steric hindrance.
Key Steps
- Indole Alkylation : Indole-3-carboxaldehyde (C₉H₇NO) reacts with 2-methylbenzyl bromide (C₈H₉Br) in the presence of H₂SO₄ at 0°C, yielding 3-(2-methylbenzyl)indole (C₁₆H₁₅N).
- Methoxy Group Introduction : Electrophilic aromatic substitution with dimethyl sulfate (DMS) in NaOH/EtOH installs methoxy groups at positions 8 and 11.
- Acridine Formation : Oxidative cyclization using MnO₂ in DMF at 120°C generates the acridine moiety, followed by hydrogenation with Pd/C to saturate the 6,13-dihydro ring.
Challenges :
- Competing over-alkylation reduces yields to 22–28%.
- Methoxy group orientation requires strict temperature control (-10°C).
Multi-Step Annulation via Enaminoimine Intermediates
Derived from Ho’s indoloquinoline synthesis, this method employs nitrene intermediates for cyclization.
Procedure
- Enaminoimine Preparation : 2-Nitroacetophenone (C₈H₇NO₃) reacts with POCl₃ in DMF to form β-chlorocinnamaldehyde, which is treated with aniline to yield enaminoimine hydrochloride.
- Thermal Cyclization : Heating the enaminoimine at 200°C generates 2-(2-nitrophenyl)quinoline, which undergoes nitrene insertion upon treatment with triethyl phosphate.
- Functionalization : Methoxy and 2-methylbenzyl groups are added via nucleophilic substitution and alkylation, respectively.
Advantages :
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Pd-catalyzed coupling | Suzuki-Miyaura, cyclization | 38–42% | Moderate | Low |
| Friedel-Crafts alkylation | Alkylation, methoxylation | 22–28% | Low | High |
| Enaminoimine annulation | Nitrene cyclization, functionalization | 45–48% | High | Moderate |
Critical Observations :
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 8,11-dimethoxy-13-(2-methylbenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine, and how can they be methodologically addressed?
- Answer : Synthesis challenges include regioselective functionalization of the indoloacridine core and stabilizing intermediates. A robust approach involves:
- Stepwise functionalization : Use formylation followed by dehydration or cyclization reactions to control substituent placement (e.g., as demonstrated for analogous indolo[3,2-b]carbazoles in ).
- Solubility optimization : Incorporate long alkyl chains (e.g., n-dodecyl) to improve purification yields via crystallization from polar solvents like DMF .
- Monitoring by TLC/LC-MS : Track reaction progress to minimize by-product formation .
Q. How can researchers reliably characterize the structure of this compound, particularly its stereochemistry and substituent orientation?
- Answer : Combine spectroscopic and computational methods:
- NMR (¹H/¹³C, 2D-COSY) : Assign methoxy and benzyl group positions via coupling patterns and NOE correlations.
- X-ray crystallography : Resolve stereochemistry if single crystals are obtainable (as in for benzothiazepinone derivatives).
- DFT calculations : Predict electronic environments of substituents and validate against experimental data .
Q. What experimental frameworks are recommended for studying the compound’s reactivity in heteroaromatic substitution reactions?
- Answer : Design reactions based on analogous indoloacridine systems:
- Hydrazine/isatin coupling : Adapt protocols from pyrazolo[1,5-c]pyrimidine synthesis () to test nucleophilic substitution at the acridine nitrogen.
- Oxidative conditions : Explore iodine-mediated cyclization for fused-ring formation, monitoring by UV-vis spectroscopy .
Advanced Research Questions
Q. How should researchers address contradictory data in prior studies on indoloacridine derivatives (e.g., divergent biological activity reports)?
- Answer : Conduct a systematic analysis:
- Bibliometric review : Map literature trends using tools like VOSviewer to identify methodological gaps (e.g., solvent effects, assay variability) .
- Dose-response reevaluation : Reproduce assays under standardized conditions (e.g., fixed DMSO concentrations) to isolate compound-specific effects.
- Meta-analysis : Compare structural motifs (e.g., methoxy vs. methylbenzyl groups) to reconcile activity discrepancies .
Q. What mechanistic hypotheses explain the poor solubility of alkyl-substituted derivatives, and how can this be leveraged in drug design?
- Answer : Hypothesize based on molecular dynamics:
- Hydrophobic aggregation : Long alkyl chains (e.g., n-dodecyl) may induce micelle-like behavior in aqueous media. Validate via dynamic light scattering (DLS).
- Co-solvent strategies : Use DMF/water gradients (as in ) to balance solubility and crystallinity .
- Structure-activity relationship (SAR) : Corporate solubility data into QSAR models to optimize bioavailability .
Q. How can computational methods enhance the design of derivatives with tailored photophysical properties?
- Answer : Integrate multi-scale modeling:
- TD-DFT : Predict absorption/emission spectra by simulating excited-state transitions (e.g., for acridine π→π* systems).
- Molecular docking : Screen for interactions with biological targets (e.g., DNA topoisomerases) to prioritize synthetic targets .
- Machine learning : Train models on existing indoloacridine datasets to forecast synthetic feasibility .
Q. What strategies mitigate by-product formation during large-scale synthesis, particularly in multi-step reactions?
- Answer : Optimize reaction engineering:
- Process control : Use flow chemistry to regulate exothermic steps (e.g., TiCl4-mediated amidine formation, as in ) .
- Membrane separation : Apply CRDC-classified membrane technologies () to isolate intermediates via size-exclusion filters .
- In-line analytics : Implement PAT (Process Analytical Technology) with Raman spectroscopy for real-time monitoring .
Methodological Guidance for Data Interpretation
Q. How to link experimental findings to theoretical frameworks (e.g., electronic structure theory) in publications?
- Theoretical grounding : Frame reactivity data within frontier molecular orbital (FMO) theory to explain regioselectivity.
- Cross-validation : Compare DFT-predicted activation energies with experimental kinetic data .
Q. What statistical approaches are robust for analyzing dose-dependent biological activity in cell-based assays?
- Answer :
- Non-linear regression : Fit data to Hill-Langmuir equations to calculate EC50/IC50.
- ANOVA with post-hoc tests : Account for inter-experimental variability (e.g., cell passage differences) .
Tables for Quick Reference
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
